molecular formula C22H13F5N2O4 B5226571 3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B5226571
M. Wt: 464.3 g/mol
InChI Key: JWLQYYRBOBMWDN-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide, also known as PFB-DDB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been shown to have significant effects on cellular processes related to DNA repair and cell death.

Mechanism of Action

3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects on cellular processes through its inhibition of the enzyme PARP. PARP is an important enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound has also been shown to have effects on other cellular processes, such as autophagy and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on cellular processes related to DNA repair and cell death. Inhibition of PARP by this compound can lead to the accumulation of DNA damage and cell death, which can be beneficial in certain contexts, such as in cancer therapy. This compound has also been shown to have effects on other cellular processes, such as autophagy and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in scientific research is its potency and specificity as a PARP inhibitor. This compound has been shown to have significant effects on cellular processes related to DNA repair and cell death, making it a valuable tool for studying these processes in vitro and in vivo. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.

Future Directions

There are many potential future directions for research on 3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. One area of interest is the development of new and more efficient synthesis methods for this compound, which could improve its availability and reduce its cost. Another area of interest is the investigation of this compound's potential applications in cancer therapy, particularly in combination with other treatment modalities such as radiation therapy and chemotherapy. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on other cellular processes beyond DNA repair and cell death.

Synthesis Methods

3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of specialized laboratory equipment and techniques, and requires a high degree of skill and expertise. The purity and quality of the final product can be affected by various factors, such as the quality of the starting materials, the reaction conditions, and the purification methods used.

Scientific Research Applications

3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant effects on cellular processes related to DNA repair and cell death, making it a valuable tool for studying these processes in vitro and in vivo. This compound has also been shown to have potential applications in cancer research, as it can sensitize cancer cells to radiation therapy and chemotherapy.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F5N2O4/c1-31-13-5-3-9(7-14(13)32-2)21(30)28-10-4-6-12-11(8-10)29-22(33-12)15-16(23)18(25)20(27)19(26)17(15)24/h3-8H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLQYYRBOBMWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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